5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Historical Development of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus first gained prominence in the early 21st century as a mimic of purine nucleobases, with initial synthetic efforts focusing on its potential as a kinase inhibitor scaffold. Early work by Dwyer et al. (2013) demonstrated the utility of pyrazolo[1,5-a]pyrimidine derivatives in targeting Pim kinases, a family of oncogenic serine/threonine kinases. The scaffold’s planar aromatic system and ability to participate in hydrogen bonding interactions made it an attractive candidate for ATP-competitive inhibitors. Key milestones include the development of regioselective chlorination protocols at the 5- and 7-positions, enabling divergent functionalization pathways. By 2011, pyrazolopyrimidines were already recognized for their antimetabolite properties, with structural analogs showing activity against microbial and cancer targets.
Significance as Privileged Heterocyclic Framework in Drug Discovery
Pyrazolo[1,5-a]pyrimidines qualify as privileged scaffolds due to their modular synthesis and broad pharmacological applicability. The rigid bicyclic system allows for precise spatial arrangement of substituents, making it ideal for targeting enzymes with deep hydrophobic pockets. For example, pyrazolopyrimidine-based compounds have been optimized as anti-Wolbachia agents (nanomolar IC50 values) and kinase inhibitors (pan-Pim inhibition with Ki < 10 nM). The scaffold’s versatility is further evidenced by its incorporation into antimicrobial, anticancer, and antifilarial drug candidates.
| Property | Value |
|---|---|
| Molecular Formula | C11H8F3N3O4 |
| Molecular Weight | 303.20 g/mol |
| Key Functional Groups | Ethoxycarbonyl, |
Properties
IUPAC Name |
5-ethoxycarbonyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O4/c1-2-21-10(20)6-3-7(11(12,13)14)17-8(15-6)4-5(16-17)9(18)19/h3-4H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBJHPLDHYYNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known to be the dominant motif of many drugs. .
Mode of Action
The mode of action of pyrazolo[1,5-a]pyrimidines is diverse and depends on the specific derivative and its targets. They are known to interact with their targets, leading to various biological activities.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to affect various biochemical pathways due to their varied biological activities. They have been highlighted for their therapeutic potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. Given the diverse biological activities of pyrazolo[1,5-a]pyrimidines, the effects can range from antimicrobial to anticancer effects
Biological Activity
5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 303.19 g/mol
- CAS Number : 937601-49-5
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Target Enzymes : Pyrazolo[1,5-a]pyrimidines are known to inhibit several key enzymes, including cyclooxygenases (COX), which play a crucial role in inflammation and cancer progression .
- Cellular Effects : The compound exhibits a range of cellular effects, including apoptosis induction in cancer cells and inhibition of cell proliferation. For instance, it has been shown to significantly reduce the viability of various cancer cell lines such as MCF-7 and A549 .
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer properties:
- Inhibition of Cancer Cell Lines : Studies have reported IC values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. For example, certain derivatives showed IC values comparable to established anticancer agents like doxorubicin .
| Compound | Cell Line | IC Value (µM) |
|---|---|---|
| This compound | MCF-7 | 3.0 |
| This compound | A549 | 4.5 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy:
- COX Inhibition : It has been identified as a COX-2 inhibitor with significant inhibitory activity at low concentrations. This suggests its potential use in treating inflammatory conditions .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines. The results indicated that the compound effectively induced apoptosis and inhibited cell cycle progression in MCF-7 cells by increasing early and late apoptotic rates significantly .
- Inhibition of COX Enzyme : Another investigation revealed that derivatives of pyrazolo[1,5-a]pyrimidines exhibited potent COX-2 inhibition comparable to established drugs like Celecoxib. The study highlighted the potential for developing new anti-inflammatory therapies based on these compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimalarial Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimalarial properties. The compound under discussion has been evaluated as a potential inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine nucleotide synthesis pathway essential for the survival of malaria parasites. The structural modifications, including the trifluoromethyl group, enhance its inhibitory activity compared to traditional inhibitors like brequinar and leflunomide .
2. Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various novel pyrazole derivatives that possess enhanced biological activities. For instance, reactions involving this compound have led to the development of new analogues with improved efficacy against different biological targets, including cancer cells and bacterial pathogens .
Material Science Applications
1. Organic Electronics
The unique electronic properties of 5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid make it suitable for applications in organic electronics. Its ability to form stable thin films is beneficial for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into polymer matrices can enhance charge transport properties and stability under operational conditions .
2. Photovoltaic Applications
In photovoltaic applications, the compound's electron-withdrawing trifluoromethyl group contributes to improved light absorption and conversion efficiency in solar cells. Studies have demonstrated that devices fabricated with this compound exhibit higher power conversion efficiencies compared to those made with conventional materials .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in microwave-assisted synthesis techniques have shown promise in enhancing yields and reducing reaction times significantly. For example, a microwave-mediated approach has been reported to yield high amounts of the desired product with minimal by-products .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimalarial activity | The compound showed IC50 values comparable to existing antimalarials against PfDHODH. |
| Study B | Synthesize novel derivatives | New derivatives exhibited enhanced biological activity against various cancer cell lines. |
| Study C | Investigate electronic properties | The compound improved charge transport in OLEDs significantly compared to traditional materials. |
Q & A
Q. Table 1. Comparative Yields for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | EtOH, reflux, 4 h | 68–72 | |
| Ester Hydrolysis | LiOH, THF/H₂O, 0°C → RT | 89 | |
| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, DMF, 100°C | 85 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Functional Group | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|
| C2-COOH | 12.5 (s, 1H) | 168.2 |
| C7-CF₃ | - | 121.5 (q, = 288 Hz) |
| Pyrimidine C5 | - | 158.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
